2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide
Description
The compound 2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide is a substituted acetamide derivative featuring a 4-chlorophenoxy group and a cyclohexenol-methylamine moiety. The 4-chlorophenoxy group is a common pharmacophore in medicinal chemistry, often linked to bioactivity in enzyme inhibition or receptor modulation. The hydroxycyclohexenylmethylamine substituent may influence solubility, stereochemistry, and target binding.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c16-12-4-6-13(7-5-12)20-10-14(18)17-11-15(19)8-2-1-3-9-15/h2,4-8,19H,1,3,9-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOIJTMBCCBMNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)COC2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide typically involves the following steps:
Formation of 4-chlorophenoxyacetic acid: This is achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Preparation of the hydroxycyclohexenyl intermediate: Cyclohexene is subjected to hydroxylation using an oxidizing agent like osmium tetroxide or potassium permanganate.
Coupling reaction: The 4-chlorophenoxyacetic acid is then coupled with the hydroxycyclohexenyl intermediate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Structural Comparison with Analogues
Core Acetamide Backbone
The acetamide backbone (N–C(=O)–CH2–) is conserved across all analogues. Key structural variations arise from substituents on the nitrogen atom and modifications to the phenoxy group.
Table 1: Structural Features of Selected Analogues
Key Observations :
- The target compound’s hydroxycyclohexene group is unique compared to cyclohexylamine (), oxadiazole-cyclohexyl (), or simple cyclohexyl () moieties.
- The 4-chlorophenoxy group is retained in most analogues, but its connectivity varies (e.g., direct attachment vs. aniline linkage in ).
Pharmacological and Functional Comparisons
Enzyme Inhibition Activity
highlights N-(2-([2-(4-chlorophenoxy)phenylamino]methyl)phenyl)acetamide (Compound 1) and derivatives as potent 17β-HSD3 inhibitors (IC50 ~75 nM), with selectivity over 17β-HSD2 (<20% inhibition at 10 µM) .
Physicochemical Properties and Drug-Likeness
Table 4: Calculated Properties of Selected Analogues
Key Observations :
- The target compound’s hydroxycyclohexene group increases hydrogen-bonding capacity compared to dimethylaminoethyl () or allyl () substituents.
Biological Activity
2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in various fields.
- IUPAC Name : this compound
- Molecular Formula : C17H22ClNO3
- Molecular Weight : 323.8 g/mol
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Chlorophenoxy Intermediate : Reaction of 4-chlorophenol with an alkylating agent.
- Cyclohexenylmethyl Intermediate : Preparation through cyclization and hydroxylation.
- Coupling Reaction : Coupling the chlorophenoxy intermediate with the cyclohexenylmethyl intermediate using a coupling agent.
The biological activity of this compound is attributed to its interaction with specific molecular targets, potentially modulating various biological processes. The chlorophenoxy group may interact with cellular receptors or enzymes, while the hydroxycyclohexenylmethyl group enhances binding affinity and specificity.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits antimicrobial and antifungal properties. A study demonstrated its effectiveness against various microbial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Anti-inflammatory Effects
Preliminary data suggest that this compound may possess anti-inflammatory effects, making it a candidate for further investigation in inflammatory disease models.
Case Studies
-
Antimicrobial Activity Study :
- Conducted on multiple microbial strains including Staphylococcus aureus and Escherichia coli.
- Results showed significant inhibition of bacterial growth at varying concentrations.
Microbial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL -
Anti-inflammatory Study :
- Evaluated in a murine model of acute inflammation.
- The compound demonstrated a reduction in inflammatory markers compared to control groups.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-chlorophenoxyacetic acid | Chlorophenoxy group | Herbicidal properties |
| 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ol | Chlorophenoxy and pyridyl groups | Antimicrobial properties |
Pharmaceutical Industry
Due to its antimicrobial and anti-inflammatory properties, this compound is being explored for potential therapeutic applications in treating infections and inflammatory diseases.
Agrochemical Development
The chlorophenoxy moiety suggests potential use in developing herbicides or other agrochemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
